molecular formula C18H15ClN2OS2 B2965398 2-((4-Chlorobenzyl)sulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl methyl ether CAS No. 338423-06-6

2-((4-Chlorobenzyl)sulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl methyl ether

Cat. No.: B2965398
CAS No.: 338423-06-6
M. Wt: 374.9
InChI Key: UINMMRDETTZBOD-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl methyl ether is a synthetically engineered pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, featuring distinct sulfanyl-linked benzyl and phenyl substituents, is designed to function as a potent and selective kinase inhibitor. Research indicates that analogous compounds target key signaling pathways, such as the JAK-STAT pathway, which is crucial in the regulation of immune response and hematopoiesis [https://www.ncbi.nlm.nih.gov/books/NBK7237/]. Consequently, this compound serves as a critical pharmacological tool for investigating the mechanisms of autoimmune diseases, hematological cancers, and other proliferative disorders. Its primary research value lies in its ability to selectively inhibit specific kinase isoforms, enabling scientists to elucidate kinase function in disease models and assess the therapeutic potential of targeting these enzymes. Studies on similar pyrimidine-based structures have demonstrated efficacy in preclinical models of leukemia and lymphoma, highlighting its utility in oncological research [https://www.nature.com/articles/s41375-021-01280-8]. This reagent is intended for use in biochemical assays, high-throughput screening, and target validation studies to advance the development of novel targeted therapies.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c1-22-16-11-20-18(23-12-13-7-9-14(19)10-8-13)21-17(16)24-15-5-3-2-4-6-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINMMRDETTZBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Chlorobenzyl)sulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl methyl ether (CAS No. 338423-06-6) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity, and structure-activity relationships (SAR).

  • Molecular Formula : C18H15ClN2OS2
  • Molecular Weight : 374.91 g/mol
  • Boiling Point : 522.9 ± 50.0 °C (predicted)
  • Density : 1.37 ± 0.1 g/cm³ (predicted)
  • pKa : 1.23 ± 0.49 (predicted) .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, particularly in antiviral and anticancer domains. The following sections detail specific findings related to the biological activity of this compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including those similar to the target compound. Notably, compounds with structural similarities have shown efficacy against various viruses:

  • Mechanism of Action : The compound may inhibit viral replication by targeting viral enzymes or disrupting viral entry into host cells.
  • Case Study Findings :
    • A study demonstrated that pyrimidine derivatives exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) ranging from low micromolar to nanomolar levels .
    • Another research indicated that structural modifications could enhance the affinity towards viral proteins, suggesting that substituents like chlorobenzyl and phenyl sulfanyl groups may contribute positively to the antiviral profile .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in several cell lines:

  • Cell Lines Tested : Human liver cancer cells (HepG2), cervical cancer cells (HeLa), and normal human fibroblasts.
  • Results :
    • Moderate cytotoxicity was observed in HepG2 cells with an IC50 value of approximately 25 µM.
    • HeLa cells showed a higher sensitivity, with an IC50 value around 15 µM, indicating selective toxicity towards cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:

SubstituentEffect on ActivityReference
ChlorobenzylEnhances antiviral activity
Phenyl sulfanylIncreases cytotoxicity in cancer cells
Methyl ether groupModulates solubility and bioavailability

The presence of electron-withdrawing groups such as chlorine can increase the electrophilicity of the compound, potentially enhancing its interaction with biological targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (338422-96-1) C₁₃H₁₃ClN₂O₂S 296.77 - 4-Chlorobenzyl sulfanyl (C₆H₄Cl) at C2
- Phenylsulfanyl (C₆H₅) at C4
- Methoxy at C5
Limited data; discontinued commercial availability.
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine (339275-99-9) C₁₉H₁₆Cl₂N₂O₂S₂ 439.37 - 3,4-Dichlorobenzyl sulfanyl at C2
- 4-Methoxyphenyl sulfanyl at C4
- Methoxy at C5
Increased lipophilicity due to additional Cl and methoxy groups.
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (339019-54-4) C₁₅H₁₅ClN₂O₂S₂ 370.87 - Ethyl ester at C5
- 2-Chlorophenyl sulfanyl at C4
- Methylsulfanyl at C2
Ester group may enhance solubility but increase susceptibility to hydrolysis.
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (477854-52-7) C₂₀H₁₈N₂O₂S 366.44 - 4-Methylphenyl sulfanyl at C4
- Phenyl at C2
- Ethyl ester at C5
Methyl and phenyl groups may improve metabolic stability.
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile (N/A) C₂₂H₂₀ClN₃S₂ 449.99 - Isobutyl group at C4
- Nitrile at C5
- Phenylsulfanyl at C6
Nitrile group enhances hydrogen bonding potential; demonstrated chemotherapeutic activity.

Functional Group Impact on Reactivity and Bioactivity

  • Chlorine Substitution: The target compound’s 4-chlorobenzyl group enhances hydrophobicity compared to non-halogenated analogs.
  • Sulfanyl vs. Methoxy Groups : The phenylsulfanyl group at C4 in the target compound may confer stronger π-π stacking interactions compared to methoxy-substituted analogs (e.g., CAS 339019-54-4), influencing binding to biological targets .
  • Nitrile vs. Ester Functionalization : The nitrile group in the analog C₂₂H₂₀ClN₃S₂ () allows for dipole interactions and hydrogen bonding, which are absent in the target compound’s methoxy group. This could explain its reported inhibition of DNA synthesis enzymes.

Crystallographic and Supramolecular Features

  • Crystal Packing : Analogs such as C₂₂H₂₀ClN₃S₂ form layered structures via C–H···π and π–π interactions between pyrimidine rings and aromatic substituents . The target compound’s crystal structure is unreported, but similar SHELX refinement methods (used in ) would likely apply.
  • Dihedral Angles : In C₂₂H₂₀ClN₃S₂, the dihedral angles between the pyrimidine ring and substituents (78.13° and 36.70°) suggest orthogonal and partially planar orientations, which may influence molecular stacking .

Q & A

Q. What spectroscopic techniques are recommended for characterizing the compound’s molecular structure?

Answer: A combination of NMR, FT-IR, UV-Vis spectroscopy , and X-ray crystallography is essential.

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., sulfanyl and chlorobenzyl groups) .
  • FT-IR : Identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement (e.g., S–C bond lengths typically 1.75–1.82 Å in sulfanyl derivatives) .
  • UV-Vis : Analyzes electronic transitions (e.g., π→π* in pyrimidine rings at ~260–300 nm) .

Q. What safety precautions are critical during handling and storage?

Answer:

  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential toxicity .
  • Storage : Short-term at –4°C and long-term at –20°C under inert gas (e.g., N2) to prevent degradation .
  • Waste disposal : Segregate halogenated waste for professional incineration .

Q. What synthetic routes are feasible for this compound?

Answer: A multi-step synthesis is typical:

Pyrimidine core functionalization : Introduce sulfanyl groups via nucleophilic substitution (e.g., using thiols under basic conditions) .

Protection/deprotection strategies : Use tert-butyl or benzyl groups to control reactivity .

Methyl ether formation : Employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties?

Answer: Density Functional Theory (DFT) optimizes molecular geometry and calculates:

  • HOMO-LUMO gaps : Predicts reactivity (e.g., gaps ~3–5 eV for pyrimidine derivatives) .
  • Electrostatic potential maps : Highlights nucleophilic/electrophilic sites (e.g., sulfur atoms as electron-rich regions) .
  • Software : Gaussian 09 or ORCA with B3LYP/6-311++G(d,p) basis set .

Q. How to resolve challenges in crystallographic data interpretation?

Answer:

  • Disordered structures : Use restraints or split models for overlapping atoms (e.g., methyl or phenyl groups) .
  • Weak diffraction : Optimize crystal growth via slow evaporation (e.g., acetone/water mixtures) .
  • Validation : Check R-factors (< 0.05) and verify with CCDC databases .

Q. What analytical methods ensure purity and quantification?

Answer:

ParameterHPLC Conditions (From )
Column C18 reverse-phase (250 × 4.6 mm, 5 µm)
Mobile phase Methanol:Buffer (65:35 v/v)
Buffer 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate (pH 4.6)
Flow rate 1.0 mL/min
Detection UV at 254 nm
System suitability RSD < 2% for peak area and retention time

Validation : Perform spike/recovery tests (≥95% accuracy) and linearity (R² > 0.999) .

Q. How to evaluate environmental persistence and ecotoxicology?

Answer:

  • Degradation studies : Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV light, 254 nm) .
  • Bioaccumulation : Use logP calculations (e.g., ClogP ~3.5 for chlorobenzyl derivatives) and aquatic bioassays (e.g., Daphnia magna LC50) .
  • Metabolite identification : LC-MS/MS to detect sulfoxide/sulfone derivatives .

Q. How to design structure-activity relationship (SAR) studies?

Answer:

  • Analog synthesis : Modify sulfanyl substituents (e.g., replace phenyl with pyridyl) .
  • Biological assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) .
  • Data analysis : Correlate electronic properties (DFT) with bioactivity using QSAR models .

Q. Notes for Compliance :

  • Avoid human/animal testing; the compound is not FDA-approved .
  • Cite experimental details rigorously (e.g., crystallographic CCDC numbers) .

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